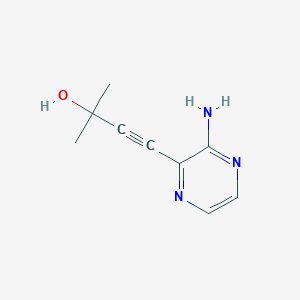
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has a unique structure that includes an aminopyrazine moiety, which contributes to its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of the Aminopyrazine Core: The aminopyrazine core can be synthesized through the reaction of 2-chloropyrazine with ammonia or an amine under suitable conditions.
Alkyne Addition: The next step involves the addition of an alkyne group to the aminopyrazine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial and antifungal activities.
4-(6-Aminopyrimidine-4-yl)piperazin-1-yl)methanone: Exhibits antioxidant and antimicrobial properties.
Uniqueness
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which includes an aminopyrazine moiety and a terminal alkyne group. This combination contributes to its diverse chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(3-aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
BHYZAOLVFMNQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=NC=CN=C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















